1,1-Diethoxy-2-iodoethane
Overview
Description
1,1-Diethoxy-2-iodoethane is an organic compound with the molecular formula C6H13IO2 It is characterized by the presence of an iodine atom and two ethoxy groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diethoxy-2-iodoethane can be synthesized through the reaction of 1,1-diethoxyethane with iodine in the presence of a suitable catalyst. The reaction typically involves the following steps:
Formation of 1,1-diethoxyethane: This intermediate is prepared by the reaction of ethanol with acetaldehyde in the presence of an acid catalyst.
Iodination: The 1,1-diethoxyethane is then reacted with iodine, often in the presence of a base such as potassium carbonate, to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,1-Diethoxy-2-iodoethane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 1,1-diethoxyethane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carbonyl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products depend on the nucleophile used, e.g., 1,1-diethoxy-2-azidoethane.
Reduction: 1,1-Diethoxyethane.
Oxidation: Corresponding aldehydes or ketones.
Scientific Research Applications
1,1-Diethoxy-2-iodoethane finds applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-diethoxy-2-iodoethane involves its reactivity due to the presence of the iodine atom, which is a good leaving group. This makes the compound highly reactive in substitution reactions. The ethoxy groups can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
1,1-Diethoxyethane: Lacks the iodine atom, making it less reactive in substitution reactions.
1,2-Diiodoethane: Contains two iodine atoms, leading to different reactivity patterns.
1-Iodo-2-methoxyethane: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: 1,1-Diethoxy-2-iodoethane is unique due to the combination of ethoxy groups and an iodine atom, providing a balance of reactivity and stability that is valuable in synthetic chemistry.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, with applications spanning chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in these areas.
Properties
IUPAC Name |
1,1-diethoxy-2-iodoethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13IO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNJFIHTBFQKJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CI)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500678 | |
Record name | 1,1-Diethoxy-2-iodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51806-20-3 | |
Record name | 1,1-Diethoxy-2-iodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-diethoxy-2-iodoethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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